molecular formula C16H22BNO4 B15340425 2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester

2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester

Cat. No.: B15340425
M. Wt: 303.2 g/mol
InChI Key: BAXQHELIBSQYEB-UHFFFAOYSA-N
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Description

This compound is a boronic acid pinacol ester derivative featuring a benzo[b][1,4]oxazine core. Key structural attributes include:

  • 3-Oxo group: The ketone at position 3 contributes to the electron-deficient nature of the aromatic ring, influencing cross-coupling efficiency .
  • Boronic ester at position 8: Positioned para to the oxazine oxygen, this group enables Suzuki-Miyaura couplings, a cornerstone of medicinal chemistry .

Properties

Molecular Formula

C16H22BNO4

Molecular Weight

303.2 g/mol

IUPAC Name

2,2-dimethyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C16H22BNO4/c1-14(2)13(19)18-11-9-7-8-10(12(11)20-14)17-21-15(3,4)16(5,6)22-17/h7-9H,1-6H3,(H,18,19)

InChI Key

BAXQHELIBSQYEB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)NC(=O)C(O3)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester typically involves multiple steps, starting with the formation of the benzoxazine ring followed by the introduction of the boronic acid group. Common synthetic routes include:

  • Benzoxazine Formation: The initial step involves the cyclization of an appropriate amine and phenol derivative under acidic or basic conditions to form the benzoxazine ring.

  • Boronic Acid Introduction: The boronic acid group is introduced through a subsequent reaction, often involving the use of boronic acid derivatives and suitable coupling reagents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester can undergo various chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic acids.

  • Reduction: The compound can be reduced to form the corresponding boronic acid or boronic ester derivatives.

  • Substitution: The boronic acid group can participate in substitution reactions, often involving the formation of boronic esters or boronic acids.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Coupling reagents like palladium catalysts and various boronic acid derivatives are employed.

Major Products Formed: The major products formed from these reactions include various boronic esters, boronic acids, and their derivatives, which can be further utilized in subsequent chemical transformations.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid functionality makes it a valuable reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis.

Biology: In biological research, 2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester is explored for its potential biological activities. It can serve as a probe or inhibitor in biochemical assays to study enzyme mechanisms and interactions.

Medicine: In the field of medicine, this compound is investigated for its potential therapeutic applications. Its boronic acid group can interact with biological targets, making it a candidate for drug development in areas such as cancer treatment and infectious diseases.

Industry: In industry, this compound is utilized in the development of advanced materials and chemical processes. Its unique chemical properties enable its use in the creation of novel polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with biological molecules, such as enzymes and receptors, leading to modulation of their activity. The exact molecular pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural Analog Overview

Key analogs and their distinguishing features are summarized below:

Compound Name CAS Number Molecular Formula Boronic Ester Position Substituents Key Differences
Target Compound N/A C₁₆H₂₁BNO₄ (inferred) 8 2,2-dimethyl, 3-oxo Steric bulk from dimethyl groups
8-Chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester 943994-43-2 C₁₄H₁₇BClNO₄ 6 8-chloro, 3-oxo Chlorine substituent at position 8; boronic ester at 6
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester 1551418-99-5 C₁₄H₁₈BNO₄ 8 3-oxo Lacks dimethyl groups at position 2
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic Acid Pinacol Ester 1219130-57-0 C₁₄H₁₈BNO₄ 7 3-oxo Boronic ester at position 7; altered electronic effects
2-Oxo-2,4-dihydrobenzo[d][1,3]oxazine-7-boronic Acid Pinacol Ester 1809200-96-1 C₁₄H₁₆BNO₄ 7 2-oxo 1,3-Oxazine ring instead of 1,4; different ring strain

Physical and Chemical Properties

Property Target Compound 8-Chloro-6-Boronic Ester Non-Dimethyl 8-Boronic Ester
Molecular Weight ~303.2 g/mol (inferred) 309.55 g/mol 275.11 g/mol
Predicted Boiling Point ~450°C (analogous to ) N/A 448.9°C
Solubility Moderate in polar aprotic solvents (e.g., THF, dioxane) Lower due to Cl substituent Higher (no bulky groups)
Stability Enhanced by dimethyl groups Moderate (Cl may hydrolyze) Lower (prone to oxidation)

Research Findings and Data Tables

Comparative Reactivity in Suzuki Couplings

Compound Coupling Partner (Aryl Halide) Yield (%) Catalyst Loading (Pd) Reference
Target Compound 4-Bromophenylacetamide 78% 0.2 mmol Pd(dppf)Cl₂
8-Chloro-6-Boronic Ester 3-Iodoanisole 62% 0.3 mmol Pd(OAc)₂
Non-Dimethyl 8-Boronic Ester 2-Bromopyridine 85% 0.1 mmol PdCl₂

Commercial Availability and Cost

Compound Supplier Purity Price (per gram) Availability
Target Compound Accela ≥95% $876 (0.25g) Limited
8-Chloro-6-Boronic Ester CymitQuimica ≥95% Discontinued N/A
Non-Dimethyl 8-Boronic Ester Combi-Blocks 98% $220 (estimated) In stock

Biological Activity

The compound 2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester is a member of the oxazine family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

  • Molecular Formula : C10H12BNO
  • Molecular Weight : 195.6 g/mol
  • CAS Number : 1613450-45-5
  • Appearance : White to yellow solid

Antioxidant Properties

Research has indicated that derivatives of oxazine compounds exhibit significant antioxidant activity. A study highlighted that certain C-3 tethered 2-oxo-benzo[1,4]oxazines displayed antioxidant properties superior to standard references such as Butylated Hydroxytoluene (BHT) in various assays including DPPH and FRAP . The compound's ability to scavenge free radicals suggests its potential utility in preventing oxidative stress-related diseases.

Cytotoxicity Studies

In vitro studies have demonstrated the non-toxic nature of several oxazine derivatives in non-cancerous cell lines. For instance, compounds similar to the one were tested up to a concentration of 250 μg/mL without exhibiting cytotoxic effects in 3T3 fibroblast cell lines . This finding is crucial for evaluating the safety profile of the compound for therapeutic applications.

The mechanism through which these compounds exert their biological effects is still under investigation. However, molecular docking studies have provided insights into potential interactions with biological targets. Such studies suggest that these compounds may interact with specific enzymes or receptors involved in oxidative stress pathways .

Study 1: Antioxidant Efficacy

A detailed study conducted on a series of C-3 tethered 2-oxo-benzo[1,4]oxazines reported their synthesis and subsequent evaluation for antioxidant activity. The results indicated that several synthesized compounds exhibited high efficacy in scavenging free radicals, with IC50 values significantly lower than those of traditional antioxidants like ascorbic acid .

Study 2: Non-Cytotoxicity Assessment

Another investigation focused on assessing the cytotoxicity of various oxazine derivatives. The results showed that specific derivatives maintained cell viability in non-cancerous cell lines at concentrations up to 250 μg/mL, suggesting a favorable safety profile for further development .

Data Summary Table

Property Value
Molecular FormulaC10H12BNO
Molecular Weight195.6 g/mol
CAS Number1613450-45-5
Antioxidant Activity (IC50)< 546 μM (compared to BHT)
Non-Cytotoxic ConcentrationUp to 250 μg/mL

Q & A

Q. What are the key considerations for synthesizing 2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester?

  • Methodological Answer : The synthesis typically involves two stages:
  • Core heterocycle formation : Construct the benzoxazine ring via cyclization of substituted aniline derivatives with ketones or aldehydes under acidic conditions. For example, nitroarene intermediates can undergo palladium-catalyzed reductive cyclization to form the oxazine backbone .
  • Boronic ester introduction : Suzuki-Miyaura coupling or direct borylation using pinacol borane reagents under inert atmospheres. Ensure anhydrous conditions to prevent hydrolysis of the boronic ester .
    Critical step: Monitor reaction progress via TLC or HPLC, as over-borylation can lead to byproducts.

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify the benzoxazine scaffold and boronic ester substitution pattern. Look for diagnostic peaks such as the pinacol methyl groups (~1.2 ppm) and the oxazine carbonyl (~170 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+^+ for C16_{16}H21_{21}BNO4_4: ~302.16).
  • Purity analysis : GC or HPLC (>95% purity recommended for reproducible reactivity in cross-couplings) .

Q. What storage conditions are optimal for maintaining stability?

  • Methodological Answer :
  • Store at 0–6°C under inert gas (argon or nitrogen) in sealed, desiccated containers to prevent moisture absorption and boronic ester decomposition .
  • Conduct periodic purity checks via GC if stored long-term (>6 months).

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronic ester?

  • Methodological Answer :
  • Catalyst selection : Use Pd(PPh3_3)4_4 or Pd(dppf)Cl2_2 for electron-deficient aryl halides. For sterically hindered partners, employ Buchwald-Hartwig catalysts .
  • Solvent/base system : Dioxane/water (4:1) with K2_2CO3_3 or Cs2_2CO3_3 at 80–100°C. Microwave-assisted protocols can reduce reaction times .
  • Troubleshooting low yields :
  • Ensure degassing to eliminate oxygen inhibition.
  • Add phase-transfer catalysts (e.g., TBAB) for poorly soluble substrates.
  • Characterize byproducts (e.g., protodeboronation) via LC-MS .

Q. What strategies resolve contradictions in reaction yields between small-scale and bulk syntheses?

  • Methodological Answer :
  • Scale-up challenges : Heat and mass transfer limitations in bulk reactions can reduce efficiency. Use flow chemistry for better control or optimize stirring rates.
  • Byproduct formation : At larger scales, side reactions (e.g., homocoupling) may increase. Introduce radical scavengers (TEMPO) or reduce catalyst loading .
  • Statistical design : Apply DoE (Design of Experiments) to identify critical variables (e.g., temperature, stoichiometry) affecting yield reproducibility .

Q. How does the oxazine ring’s electronic nature influence boronic ester reactivity?

  • Methodological Answer :
  • The electron-withdrawing oxazine carbonyl group activates the boronic ester for faster transmetalation in Suzuki couplings but may increase susceptibility to hydrolysis.
  • Computational modeling : Use DFT calculations to map the compound’s HOMO/LUMO orbitals and predict reactivity with specific electrophiles .
  • Experimental validation : Compare coupling rates with control substrates lacking the oxazine ring (e.g., phenylboronic esters) under identical conditions .

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